molecular formula C14H13N5S B8345367 N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-thienyl)pyrimidin-4-amine

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-thienyl)pyrimidin-4-amine

Cat. No.: B8345367
M. Wt: 283.35 g/mol
InChI Key: PULQQPFGTMNKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-thienyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H13N5S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13N5S

Molecular Weight

283.35 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-thiophen-2-ylpyrimidin-4-amine

InChI

InChI=1S/C14H13N5S/c1-2-11(20-7-1)14-15-6-5-12(17-14)16-13-8-10(18-19-13)9-3-4-9/h1-2,5-9H,3-4H2,(H2,15,16,17,18,19)

InChI Key

PULQQPFGTMNKRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)C4=CC=CS4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine (170 mg, 0.64 mmol, 1.0 equiv.), thiophen-2-ylboronic acid (107 mg, 0.83 mmol, 1.3 equiv.), Pd(PPh3)4 (148 mg, 0.128 mmol, 0.2 equiv.), Na2CO3 (238 mg, 2 mmol, 3.5 equiv.), 1,4-dioxane (5 ml) and water (1 ml) was stirred at 100° C. under a nitrogen atmosphere for 15 h. The reaction mixture was allowed to cool down to room temperature and concentrated to give a residue. The residue was purified by silica gel chromatography (CH2Cl2/methanol 500:1 to 100:1 as eluent) to afford title compound N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(thiophen-2-yl)pyrimidin-4-amine (Compound 27)(92.2 mg, 50.9%) as solid. LC-MS (m/z)=284.0 [M+H]+; 1H NMR (400 MHz, DMSO-d6): δ 0.71 (m, 2H), 0.95 (m, 2H), 1.94 (m, 1H), 6.35 (s, 1H), 6.87 (s, 1H), 7.17 (m, 1H), 7.70 (m, 1H), 7.83 (d, J=2.8 Hz, 1H), 8.23 (d, J=5.6 Hz, 1H), 9.91 (s, 1H), 12.08 (s, 1H).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
148 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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